2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
Description
Structural Classification of Triazolo[4,5-d]Pyrimidine Derivatives
The triazolo[4,5-d]pyrimidine system features a triazole ring fused at positions 4 and 5 of the pyrimidine moiety, creating distinct electronic environments at each substitution site. Key structural features include:
Core Heterocyclic System :
Common Substitution Patterns :
The compound 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide exemplifies advanced structural optimization through:
- 3-Position Modification : 4-Methoxyphenyl group provides steric bulk and electron-donating effects to stabilize receptor interactions
- 7-Thioether Linkage : Creates a flexible spacer between heterocycle and phenethylacetamide moiety, enabling conformational adaptation
- Phenethylacetamide Tail : Mimics natural peptide substrates through β-strand-like geometry
Historical Evolution of Phenethylacetamide-Containing Heterocycles in Medicinal Chemistry
The strategic incorporation of phenethylacetamide groups into heterocyclic systems has followed three distinct developmental phases:
Phase 1: Early Discovery (1980-2000)
- First-Generation Compounds : Simple benzamide derivatives with limited target specificity
- Key Advancement : Introduction of thioether linkages to improve metabolic stability
Phase 2: Rational Design Era (2000-2015)
- Structural Innovations :
- Targeted Applications :
Phase 3: Hybridization Strategies (2015-Present)
Modern derivatives like 2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide combine:
- Multitarget Capability : Simultaneous engagement of nucleotide-binding domains and protein-protein interaction surfaces
- Enhanced Pharmacokinetics :
This structural evolution has enabled precise modulation of biological targets while maintaining synthetic accessibility through:
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-7-16(8-10-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMAHVYCTVDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a member of a class of compounds known for their potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed review of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core linked to a phenethylacetamide moiety. Its molecular formula is with a molecular weight of approximately 450.5 g/mol. The presence of the 4-methoxyphenyl group is significant for its biological activity.
Biological Activity Overview
Research has shown that derivatives of compounds containing the triazolo-pyrimidine structure exhibit various biological activities including:
- Antitumor Activity : Several studies have reported that related compounds demonstrate significant antineoplastic effects against various cancer cell lines. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were found to be effective against leukemia and solid tumors in vitro .
- Antioxidant Activity : The antioxidant properties of similar compounds have been evaluated using DPPH radical scavenging assays. Some derivatives showed superior activity compared to ascorbic acid .
- Anti-inflammatory Effects : Certain derivatives have also been tested for their anti-inflammatory properties, demonstrating efficacy in models of paw edema .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the triazolo-pyrimidine core.
- Introduction of the thioether linkage.
- Coupling with phenethylacetamide.
Antitumor Studies
In a study conducted at the National Cancer Institute, derivatives were screened against 60 cancer cell lines including breast cancer (MDA-MB-468), lung cancer, and melanoma. The results indicated that certain modifications to the structure enhanced antitumor activity significantly .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 | 15 |
| Compound B | A549 (Lung) | 20 |
| Compound C | HCT116 (Colon) | 10 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH method where several derivatives exhibited activities greater than that of standard antioxidants.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Compound A | 85 |
| Compound B | 78 |
| Ascorbic Acid | 60 |
Anti-inflammatory Effects
In an evaluation using formalin-induced paw edema models, selected derivatives showed promising anti-inflammatory effects comparable to diclofenac sodium.
Case Studies
- Case Study on Anticancer Activity : A specific derivative was tested for its efficacy against triple-negative breast cancer cells (MDA-MB-231). Results indicated that this compound induced apoptosis through the activation of caspase pathways.
- Case Study on Antioxidant Properties : Another study highlighted the potential use of these compounds in neuroprotection due to their ability to scavenge free radicals effectively.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions using solvents such as ethanol or dimethylformamide. Catalysts like sodium hydroxide or acetic acid are often employed to facilitate these reactions. The yield and purity of the synthesized compound are usually monitored through techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Pharmacological Applications
The pharmacological potential of 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide has been explored in several areas:
Anticonvulsant Activity
Research has indicated that derivatives of triazole compounds exhibit anticonvulsant properties. For instance, studies on related compounds have shown efficacy in animal models for epilepsy, particularly using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Several derivatives demonstrated significant activity against seizures, suggesting that this compound may also hold similar therapeutic potential .
Antitumor Properties
Triazole derivatives have been recognized for their antitumor activities. The unique structural features of this compound could potentially enhance its ability to inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies on related compounds have demonstrated promising results in inhibiting various cancer cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known to exhibit activity against various bacterial and fungal strains. Research into similar compounds has shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating that this compound may also possess antimicrobial capabilities .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of triazole derivatives similar to this compound:
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]pyrimidine Cores
Benzo[d]oxazol-2-ylthio Derivatives (9b, 9c, 9d, 9e)
- Structural Differences: 9b/9c/9d/9e feature a benzo[d]oxazole-thio group at position 7, compared to the target compound’s thioacetamide chain. Substituents on the benzyl group vary (e.g., 9d has a piperidin-1-ylmethyl group; 9e has a morpholinomethyl group), influencing polarity and hydrogen-bonding capacity .
- Physical Properties :
- Melting points range widely: 9b (154–155°C), 9d (130–133°C), 9e (89–90°C), vs. 9c (liquid). The target compound’s melting point may align with this range, depending on substituent flexibility .
- Yields during synthesis vary significantly (14.8% for 9c vs. 89.9% for 9e ), suggesting that steric hindrance or solubility of substituents affects reaction efficiency .
Acrylamide Derivatives (7d)
- Structural Differences :
- Synthesis :
Vipadenant (Adenosine Receptor Antagonist)
- Structural Differences: Vipadenant has a furan-2-yl group at position 7 and a 4-amino-3-methylbenzyl group at position 3, contrasting with the target’s 4-methoxyphenyl and thioacetamide groups.
- Biological Relevance: Vipadenant’s adenosine receptor antagonism highlights the role of substituents in modulating receptor selectivity. The target compound’s 4-methoxyphenyl group may enhance lipophilicity and membrane permeability compared to vipadenant’s polar furan .
Pharmaceutical Solid Forms (European Patent)
- Structural Differences: A patented derivative features a cyclopropylamino group at position 7 and a hydroxyethoxy-substituted cyclopentane, emphasizing the impact of rigid, cyclic substituents on pharmacokinetics .
Key Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
